3-(2-iodacetamido)-PROXYL is a member of aminoxyls, a pyrrolidinecarboxamide and an organoiodine compound. It derives from a PROXYL.
3-(2-Iodoacetamido)-PROXYL
CAS No.: 27048-01-7
Cat. No.: VC20767799
Molecular Formula: C10H19IN2O2
Molecular Weight: 326.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27048-01-7 |
|---|---|
| Molecular Formula | C10H19IN2O2 |
| Molecular Weight | 326.17 g/mol |
| IUPAC Name | N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide |
| Standard InChI | InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) |
| Standard InChI Key | XKHFOUJKRORWGS-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(N1[O])(C)C)NC(=O)CI)C |
| Canonical SMILES | CC1(CC(C(N1O)(C)C)NC(=O)CI)C |
Introduction
Chemical Identity and Structure
Basic Information
3-(2-Iodoacetamido)-PROXYL belongs to the family of aminoxyls and is characterized as a pyrrolidinecarboxamide and an organoiodine compound. It is functionally related to PROXYL (2,2,5,5-tetramethyl-1-pyrrolidinyloxyl), a stable nitroxide radical commonly used in spin labeling techniques . The compound features a molecular weight of 325.17 g/mol and possesses the molecular formula C₁₀H₁₈IN₂O₂ .
Chemical Structure and Identifiers
The molecular structure consists of a 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl core with an iodoacetamido substituent at the 3-position. This structure contains a stable nitroxide radical (>N-O- ) responsible for its paramagnetic properties and usefulness in EPR spectroscopy.
Table 1: Structural Information and Chemical Identifiers
Synonyms
The compound is known by several synonyms in scientific literature:
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IPSL
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3-(2-Iodoacetamido)proxyl
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5-IASL
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(Iodoacetamido)proxyl
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4-(Iodoacetamido)-1-oxyl-2,2,5,5-tetramethylpyrrolidine
Physical Properties
Understanding the physical properties of 3-(2-Iodoacetamido)-PROXYL is essential for appropriate handling and experimental design in research settings.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 325.17 g/mol | |
| Melting Point | 162-164°C | |
| Boiling Point | 415.6°C at 760 mmHg | |
| Flash Point | 205.1°C | |
| Vapor Pressure | 4.52E-08 mmHg at 25°C | |
| Recommended Storage | -20°C |
Research Applications
Spin Labeling in EPR Spectroscopy
The primary application of 3-(2-Iodoacetamido)-PROXYL is as a spin label in site-directed spin labeling (SDSL) experiments using electron paramagnetic resonance (EPR) spectroscopy. The iodoacetamido group serves as a reactive moiety that forms covalent bonds with sulfhydryl groups (thiols) in biomolecules, particularly cysteine residues in proteins .
Research has employed 3-(2-Iodoacetamido)-PROXYL alongside other spin labels such as methanethiosulfonate (MTSL) and 4-maleimido-TEMPO (MSL) to study various biological systems . Each of these labels possesses distinct characteristics suitable for different experimental conditions.
Table 3: Comparison of Common Spin Labels Used in EPR Studies
Protein Conformational Studies
A significant application of 3-(2-Iodoacetamido)-PROXYL involves characterizing protein conformational changes. Research has demonstrated its effectiveness in studying the disordered-to-α-helical transition of proteins such as IA3 .
In one notable study, researchers investigated IA3, a 68-amino acid protein that is unstructured in solution but forms an α-helix upon binding to yeast proteinase A (YPRA) or in the presence of 2,2,2-trifluoroethanol (TFE). The researchers created two single cysteine substitutions in IA3 (S14C and N58C) and labeled them with different nitroxide spin labels, including 3-(2-Iodoacetamido)-PROXYL .
The EPR spectroscopy results revealed changes in mobility upon TFE addition, providing quantitative measurements of conformational transitions. Parameters such as h(+1)/h(0) ratio, local tumbling volume (VL), and percent change of h(-1) intensity were used to monitor these structural changes .
DNA-Protein Interaction Analysis
Another valuable application of 3-(2-Iodoacetamido)-PROXYL is in studying DNA-protein interactions. The compound can form covalent bonds with phosphothioate-modified DNA, enabling strategic placement of spin labels at specific positions in nucleic acid structures .
Researchers have utilized this approach to determine the three-dimensional structure of DNA-protein complexes. In one study investigating the Mrf2-DNA complex, phosphothioate-modified DNA samples were labeled with 3-(2-Iodoacetamido)-PROXYL prior to complexing with the Mrf2 protein .
The paramagnetic relaxation enhancement (PRE) effect caused by the spin label on protein nuclear magnetic resonance (NMR) signals provided valuable distance constraints for structural calculations. The relationship between paramagnetic relaxation rate and distance is described by the equation:
Where:
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r is the distance between electron and nuclear spins
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S is the electron spin number (S=1/2 for proxyl)
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γ is the nuclear gyromagnetic ratio
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g is the electronic g factor
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β is the Bohr magneton
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τc is the protein rotational correlation time
Table 4: Distance Constraints Used in Structural Calculations
Residues significantly affected by the spin label (where cross-peaks disappeared completely) were constrained within 12 Å of the paramagnetic center. For residues with partial broadening (intensity ratio 0 < Iox/Ired < 0.6), specific distance constraints were calculated using the equation above .
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